molecular formula C11H12FNO3 B3122156 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid CAS No. 300664-44-2

3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid

Cat. No.: B3122156
CAS No.: 300664-44-2
M. Wt: 225.22 g/mol
InChI Key: ZTUOJUZSDAFSRS-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone linked to a 4-fluoro-2-methylaniline moiety via a carbamoyl group. This structure incorporates key functional groups, such as the carboxylic acid and the carbamoyl linkage, which are commonly found in bioactive molecules and building blocks for chemical synthesis . Compounds with this core structure are of significant interest in medicinal and chemical biology research for developing protease inhibitors, enzyme substrates, and other pharmacologically active agents . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The carbamoyl group serves as a stable amide bond, often used to link molecular fragments in the design of active compounds . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUOJUZSDAFSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

The applications of 3-[(4-fluoro-2-methylphenyl)carbamoyl]propanoic acid are discussed in the context of chemical synthesis and pharmaceutical research .

Chemical Information
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is a chemical compound with the following identifiers :

  • CAS Number : 300664-44-2
  • MDL No. : MFCD00831792
  • IUPAC Name : 4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid
  • Molecular Formula : C11H12FNO3
  • Molecular Weight : 225.22

Physicochemical Properties

  • Physical Form : Solid
  • Purity : 90%

Applications

  • Pharmaceutical Intermediates This compound can be employed in the synthesis of pharmaceutical products .
  • Synthesis of Pyridopyrimidine Derivatives 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid can be used as a building block in the synthesis of more complex molecules, such as pyrido[2,3-d]pyrimidine derivatives .
  • Modulators of RXFP1 Receptors Derivatives of cyclohexane-1-carboxylic acid, which are structurally related, have been investigated as modulators of RXFP1 receptors for the treatment of heart failure .
  • Reagent for Peroxyoxalate Chemiluminescence Detection Fluoro- derivatives are used as labelling reagents for peroxyoxalate chemiluminescence detection and its application to the determination of the beta-blocker metoprolol in serum by high-performance liquid chromatography .
  • PPARalpha/gamma dual agonist Propionic acid is used in the synthesis of PPARalpha/gamma dual agonist, and was investigated for its very different effects on insulin resistance and dyslipidemia in .

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted aromatic ring and carbamoyl group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Acidity : Fluorine and trifluoromethyl groups lower the carboxylic acid’s pKa, enhancing solubility in physiological conditions .

Synthetic Optimization: Intermediate selection (e.g., thiourea derivatives) improves yield and purity in carbamoylpropanoic acid synthesis .

Biological Relevance : Aromatic and heterocyclic substituents correlate with cytotoxic and enzymatic activities, guiding drug design .

Biological Activity

3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, also known as CAS No. 300664-44-2, is an organic compound notable for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a propanoic acid backbone with a carbamoyl group attached to a 4-fluoro-2-methylphenyl moiety. Its structural formula can be represented as follows:

C11H12FNO2\text{C}_{11}\text{H}_{12}\text{F}\text{N}\text{O}_{2}

The biological activity of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is primarily mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), impacting folate metabolism and cell proliferation.
  • Receptor Modulation : It may interact with receptors associated with inflammatory responses or cancer progression, potentially modulating signaling pathways that regulate cell growth and apoptosis.
PropertyDescription
Molecular Weight209.24 g/mol
SolubilitySoluble in organic solvents; limited in water
pKaApproximately 4.5 (indicative of acidity)
LipophilicityModerate (influenced by the fluoro and methyl groups)

Antitumor Activity

Research indicates that 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid may exhibit antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory effects in animal models. It appears to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • In Vitro Study on Cancer Cells : A study conducted on breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
  • Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in significant reduction in joint swelling and pain scores compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid suggests moderate absorption and distribution characteristics:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-fluoro-2-methylaniline with a propanoic acid derivative bearing a reactive carbonyl group. For example, carbamoylation using carbonyldiimidazole (CDI) or thionyl chloride to activate the carboxylic acid intermediate. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to activated acid), reaction temperature (0–25°C), and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC or HPLC ensures purity >95% .

Q. How should researchers handle and store 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid to ensure stability and prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. For short-term use, desiccators with silica gel are sufficient. Handling should occur in a fume hood with PPE (gloves, lab coat) due to potential irritancy. Stability assessments via accelerated degradation studies (40°C/75% RH for 14 days) can identify susceptibility to heat and moisture .

Advanced Research Questions

Q. What structural features of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid contribute to its biological activity as a GPR40 agonist, and how do modifications at the phenyl or propanoic acid moieties affect receptor binding?

  • Methodological Answer : The fluorine atom at the 4-position and methyl group at the 2-position on the phenyl ring enhance lipophilicity and steric interactions with GPR40’s hydrophobic binding pocket. The propanoic acid moiety forms hydrogen bonds with Arg211 and Asn244 residues. Modifications, such as replacing fluorine with chlorine or elongating the carboxylic acid chain, reduce potency by altering electronic properties and steric fit. Docking studies (AutoDock Vina) and alanine-scanning mutagenesis validate these interactions .

Q. How do metabolic pathways of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid in model organisms influence its pharmacokinetic profile, and what analytical techniques are suitable for tracking its metabolites?

  • Methodological Answer : In vivo, phase I metabolism involves hepatic CYP450-mediated oxidation, while phase II includes glucuronidation/sulfation of the carboxylic acid group. Major metabolites like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its conjugates are identified using LC-MS/MS (Q-Exactive Orbitrap) with stable isotope labeling. Pharmacokinetic parameters (Cmax, t1/2) are assessed via plasma sampling in rodents, followed by non-compartmental analysis (WinNonlin) .

Q. What contradictory findings exist in the literature regarding the in vitro vs. in vivo efficacy of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, and how can researchers design experiments to resolve these discrepancies?

  • Methodological Answer : Discrepancies arise from differences in bioavailability (e.g., poor intestinal absorption) or species-specific metabolic rates. In vitro assays (HEK293 cells transfected with human GPR40) may show EC50 = 50 nM, while murine models exhibit reduced glucose-lowering effects. To resolve this, researchers should:

  • Compare permeability (Caco-2 monolayer assays) and plasma protein binding (equilibrium dialysis).
  • Use deuterated analogs to track metabolic stability.
  • Conduct cross-species metabolite profiling (LC-HRMS) and validate with GPR40 knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid
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3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.